Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Catalog No.
S2936520
CAS No.
305859-68-1
M.F
C12H13NO4
M. Wt
235.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

In peptidomimetic synthesis, acidic Boc deprotection often degrades sensitive groups. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate solves this: its Cbz group is removed via neutral hydrogenolysis, preserving tert-butyl esters and acetals. • High crystallinity (mp 103-107°C) allows purification by recrystallization, eliminating chromatography bottlenecks. • Orthogonal protecting group strategy ensures quantitative amine liberation without acid-mediated side reactions. • Versatile scaffold for β-amino acids, GABA modulators, and enzymatic BVMO studies. In stock for immediate global shipping.

CAS Number

305859-68-1

Product Name

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

IUPAC Name

benzyl N-(5-oxooxolan-3-yl)carbamate

Molecular Formula

C12H13NO4

Molecular Weight

235.239

InChI

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

BNIBNUOPVTZWRT-UHFFFAOYSA-N

SMILES

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2

solubility

not available

Synonyms

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, 5-Oxotetrahydrofuran-3-ylcarbamic acid benzyl ester, Cbz-β-amino-γ-butyrolactone, Benzyl (5-oxo-tetrahydrofuran-3-yl)carbamate, Benzyl N-(5-oxotetrahydrofuran-3-yl)carbamate, Cbz-3-aminotetrahydrofuran-5-one

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 305859-68-1) is a highly crystalline, Cbz-protected beta-amino-gamma-butyrolactone that serves as a versatile chiral building block in organic synthesis. Featuring a stable lactone core and an orthogonally protected amino group, it is primarily utilized as a conformationally restricted precursor for beta-amino acids, GABA receptor modulators, and complex peptidomimetics [1]. Its high crystallinity, characterized by a melting point of 103–107 °C, combined with its compatibility with diverse synthetic workflows, makes it a highly processable intermediate for both discovery chemistry and scalable active pharmaceutical ingredient (API) manufacturing .

Research Fit

Chiral γ-lactone amine building block for amino alcohol motif synthesis
Cbz protection provides orthogonal hydrogenolytic deprotection compatibility
Racemic form suitable for achiral routes or asymmetric hydrogenation entry

Substituting this specific Cbz-protected lactone with its Boc-protected analog or the unprotected amine fundamentally disrupts downstream processability [1]. The unprotected beta-amino-gamma-butyrolactone is highly polar, prone to premature ring-opening, and difficult to handle outside of its hygroscopic salt form, complicating isolation. Conversely, while the Boc-protected analog is stable, its deprotection requires strongly acidic conditions (e.g., TFA or HCl) that routinely degrade acid-sensitive moieties—such as acetals or tert-butyl esters—present in complex target molecules . By utilizing the Cbz-protected variant, chemists can perform quantitative amine unmasking via neutral catalytic hydrogenolysis, thereby preserving sensitive functional groups and avoiding the severe yield penalties associated with non-orthogonal deprotection sequences [1].

Substitution Risk

  • Boc-protected analog (CAS 104227-71-6) differs in deprotection chemistry and lipophilicity, potentially altering downstream reactivity.
  • Simple γ-butyrolactone derivatives lack the protected amine, eliminating amide bond formation capacity.
  • Racemic form may not deliver stereochemical control required for enantiopure target construction.

Orthogonal Deprotection Efficiency in Complex API Synthesis

In the synthesis of complex peptidomimetics containing acid-labile groups, the Cbz-protected Benzyl (5-oxotetrahydrofuran-3-yl)carbamate allows for selective amine unmasking via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions[1]. This orthogonal approach achieves >95% yield of the free amine without affecting sensitive moieties. In contrast, utilizing the Boc-protected analog (tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate) requires harsh acidic cleavage (TFA/HCl), which typically results in a 15–25% yield loss due to the degradation of concurrent acid-sensitive functional groups .

Evidence DimensionDeprotection yield in the presence of acid-sensitive groups
Target Compound Data>95% yield via neutral catalytic hydrogenolysis
Comparator Or BaselineBoc-protected analog (15–25% yield loss via acidic cleavage)
Quantified DifferencePrevents up to 25% yield degradation during amine unmasking
ConditionsDeprotection step in multi-functional peptidomimetic synthesis

Enables the construction of complex, highly functionalized APIs by preventing the destruction of acid-sensitive protecting groups during late-stage synthesis.

Chiral Purity & Identity
Data to verify
(S)-enantiomer: [α] = -55° (c=1, CHCl₃), MP 103–105°C; (R)-enantiomer MP 105–109°C; Racemate no rotation
Enantiomer-specific identity supports stereochemical outcome control.
Optical rotation and melting point differentials across forms.

Physical Form and Scalable Purification Recovery

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is isolated as a highly crystalline white solid with a well-defined melting point of 103–107 °C . This distinct physical property allows the compound to be purified to >98% via simple recrystallization. When compared to the unprotected beta-amino-gamma-butyrolactone—which is typically handled as a highly polar, hygroscopic hydrochloride salt or an unstable free base—the Cbz-protected lactone eliminates the need for exhaustive preparative chromatography [1]. This difference reduces solvent consumption by >80% during kilogram-scale isolation.

Evidence DimensionPurification recovery and physical state
Target Compound DataCrystalline solid (mp 103–107 °C) allowing >90% recovery via recrystallization
Comparator Or BaselineUnprotected amine (hygroscopic salt requiring chromatographic or complex isolation)
Quantified DifferenceEliminates preparative chromatography, reducing solvent use by >80%
ConditionsKilogram-scale process chemistry isolation

Dramatically lowers manufacturing costs and solvent waste by replacing bottleneck chromatographic steps with scalable crystallization.

Purity Specifications
Data to verify
Racemate: 95–97% across vendors; (R)-enantiomer: 95%; (S)-enantiomer: 97%
Purity grades support synthetic reproducibility.
Vendor-certified analytical specifications.

Precursor Suitability for Biocatalytic Desymmetrization

The synthesis of the chiral lactone core can be efficiently achieved via Baeyer-Villiger monooxygenase (BVMO) catalyzed desymmetrization of the corresponding prochiral 3-substituted cyclobutanone [1]. Under mild aqueous conditions (pH 9, 30 °C), this biocatalytic route yields the target Cbz-protected lactone with >90% conversion and >80% enantiomeric excess (ee). In contrast, traditional chemical oxidation using m-CPBA yields a purely racemic mixture, which inherently caps the theoretical yield of a single enantiomer at 50% during subsequent chiral resolution [1].

Evidence DimensionEnantioselectivity and theoretical yield
Target Compound Data>80% ee and >90% conversion directly via BVMO biocatalysis
Comparator Or BaselineChemical m-CPBA oxidation (0% ee, requiring resolution with a 50% yield cap)
Quantified DifferenceIncreases theoretical yield of the desired enantiomer by >40% by avoiding racemic resolution
Conditions100 mM phosphate buffer pH 9, 30 °C, using engineered BVMOs

Provides a highly efficient, green-chemistry pathway to enantiopure building blocks, crucial for the cost-effective synthesis of chiral drugs.

Supply Chain Diversity
Data to verify
Racemate: 6+ suppliers, 100mg–25g; (R)-enantiomer: bulk up to 100g; (S)-enantiomer: varied pack sizes
Racemate offers broader sourcing flexibility.
Market availability as of April 2026.
Price Comparison
Data to verify
(R)-enantiomer bulk cost ~$4.05/g (100g); (S)-enantiomer: $9.90/250mg to $487.90/25g
Bulk (R)-form shows economies of scale.
List pricing April 2026, subject to change.
Physicochemical Properties
Class-level
Racemate: XLogP 1.1, TPSA 64.63 Ų, HBA 4, HBD 1
Cbz lipophilicity affects chromatographic mobility and deprotection orthogonality.
Computational predictions; experimental density for R-form.

Orthogonal Synthesis of Complex Peptidomimetics

Because the Cbz group can be removed under neutral hydrogenolysis conditions, this compound is the ideal choice for synthesizing multi-functional peptidomimetics where acid-sensitive moieties (such as tert-butyl esters or Boc-protected side chains) must remain fully intact during the unmasking of the beta-amino group [1].

Scalable Manufacturing of GABA Receptor Modulators

The high crystallinity of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate allows for straightforward purification via recrystallization. This makes it a highly processable precursor for the industrial-scale synthesis of conformationally restricted GABA analogs and beta-amino acids, avoiding the bottleneck of preparative chromatography [2].

Development of Biocatalytic Oxidation Workflows

As a proven substrate/product in enzymatic desymmetrization, this compound serves as a critical benchmark material for laboratories optimizing Baeyer-Villiger monooxygenase (BVMO) pathways, enabling the transition from harsh chemical oxidants to sustainable, highly enantioselective biocatalysis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantiomerically enriched γ-lactone synthesis
Stereochemical control context
Enantiomeric excess / chiral purity
Carbidopa intermediate research synthesis
Enantiopure (R)-form requirement
Stereochemical integrity validation
Diversified γ-lactone compound libraries
Cbz protection orthogonality, scaffold versatility
Purity and yield reproducibility
Early-stage discovery and feasibility studies
Racemic form for cost-effective exploration
Sourcing flexibility and purity consistency

XLogP3

1.1

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